molecular formula C10H8F2N2O B1437770 7-(Difluoromethoxy)isoquinolin-1-amine CAS No. 1552892-71-3

7-(Difluoromethoxy)isoquinolin-1-amine

Cat. No. B1437770
M. Wt: 210.18 g/mol
InChI Key: RYLAXVXGDHNNBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 7-(Difluoromethoxy)isoquinolin-1-amine, there are general methods for the synthesis of similar compounds. For instance, a transition-metal-free method has been developed for the synthesis of 4-amino isoquinolin-1(2H)-ones. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .

Future Directions

The field of difluoromethylation, which includes compounds like 7-(Difluoromethoxy)isoquinolin-1-amine, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore new synthetic methodologies and applications for these compounds.

properties

IUPAC Name

7-(difluoromethoxy)isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-10(12)15-7-2-1-6-3-4-14-9(13)8(6)5-7/h1-5,10H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAXVXGDHNNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethoxy)isoquinolin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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